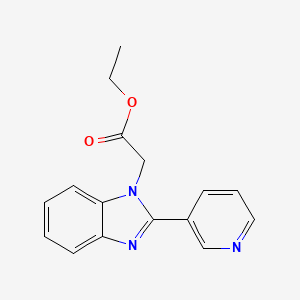

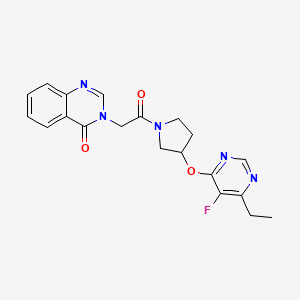

![molecular formula C22H26ClN5O4S B2997478 N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride CAS No. 1217045-77-6](/img/structure/B2997478.png)

N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

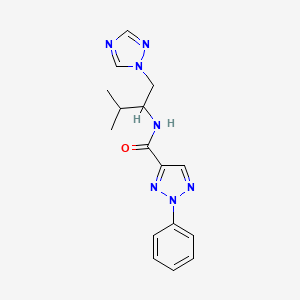

The compound “N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound, and a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility . Another study reported the synthesis and pharmacological evaluation of benzisothiazolylpiperazine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It is likely to be a nonelectrolyte and monoatomic paramagnetic according to the magnetic moment measurements . The exact physical and chemical properties of this specific compound are not available in the retrieved papers.将来の方向性

The future directions for research on this compound could include further exploration of its potential pharmaceutical applications, given the presence of the benzothiazole and piperazine rings which are common in many pharmaceuticals . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

作用機序

Target of Action

Benzothiazole derivatives have been known to exhibit potent biological activities, such as antimicrobial, antifungal, and antitumor effects . They have been found to target various enzymes and receptors, but the specific targets for this compound need further investigation.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is chiefly mediated through the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Pharmacokinetics

Benzothiazole derivatives have been reported to exhibit potent in vitro and in vivo activity

Result of Action

The result of the compound’s action would likely be the inhibition of inflammation, given that it potentially inhibits the biosynthesis of prostaglandins . This could lead to analgesic, anti-pyretic, and anti-inflammatory effects . .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the solvent used in reactions producing benzothiazole derivatives can affect the outcome . Additionally, the compound’s interaction with a cell-penetrating peptide can enhance its antibacterial activity

生化学分析

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a role in biochemical reactions . For instance, benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating potential interactions with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit potent activity against certain cell lines , suggesting that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzothiazole derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[2-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-3-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4S.ClH/c1-2-31-18-6-7-19-20(15-18)32-22(24-19)26-12-10-25(11-13-26)9-8-23-21(28)16-4-3-5-17(14-16)27(29)30;/h3-7,14-15H,2,8-13H2,1H3,(H,23,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJGBPOCKJPZGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2997397.png)

![5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997398.png)

![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2997400.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2997402.png)

![2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2997405.png)